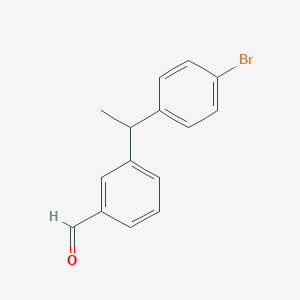

3-(1-(4-Bromophenyl)ethyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

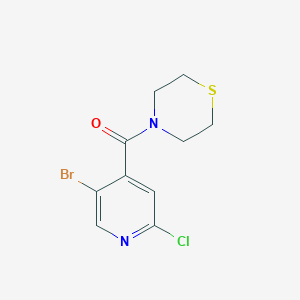

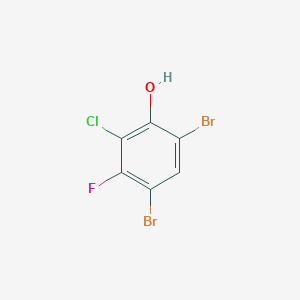

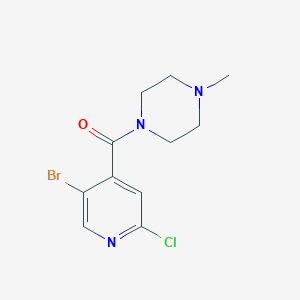

“3-(1-(4-Bromophenyl)ethyl)benzaldehyde” is a chemical compound with the molecular formula C15H13BrO . It has a molecular weight of 289.17 . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13BrO/c1-11(13-5-7-15(16)8-6-13)14-4-2-3-12(9-14)10-17/h2-11H,1H3 . This indicates the presence of a bromophenyl group attached to an ethyl group, which is further attached to a benzaldehyde group .Chemical Reactions Analysis

The compound, being an aromatic compound, could undergo electrophilic aromatic substitution reactions . The aromatic ring could be regenerated from a cationic intermediate by loss of a proton from the sp3-hybridized carbon .科学的研究の応用

Catalytic Applications

Gold-Based Catalyst for Benzaldehyde Reactions A significant advancement in catalysis was observed with the gold complex [IPrAu(NCMe)]BF(4) which efficiently catalyzed the reaction of ethyl diazoacetate with benzaldehyde. This transformation marked the first instance of a group 11 metal-based catalyst being used in such a reaction, showcasing a 2500-fold increase in catalyst activity compared to traditional iron-based catalysts (Fructos et al., 2009).

Synthesis and Chemical Reactions

Synthesis of Inverted Porphyrins 3-Ethyl-5,10,15,20-tetraphenyl-2-aza-21-carbaporphyrin was identified as the principal macrocyclic product when synthesizing inverted porphyrins through the condensation of 2-ethylpyrrole, pyrrole, and benzaldehyde. This process highlighted the versatility of benzaldehyde derivatives in synthesizing complex macrocyclic structures (Schmidt & Chmielewski, 2001).

Applications in Synthesizing Pharmaceutical Intermediates

Synthesis of Dihydropyridine Derivatives The condensation of benzaldehyde with ethyl cyanoacetate, catalyzed by alkaline carbons, was effective in producing 1,4-dihydropyridine derivatives. These compounds are notable for their pharmaceutical applications, particularly as calcium channel blockers, showcasing the role of benzaldehyde derivatives in the synthesis of medically significant compounds (Perozo-Rondón et al., 2006).

Biotechnological Applications

Enhancement of Bioproduction of Benzaldehyde Benzaldehyde, extensively used in the flavor industry, was produced biologically by Pichia pastoris in a two-phase partitioning bioreactor. This study highlighted the potential of using biotechnological approaches to produce benzaldehyde, a key flavoring agent, in an economically viable and environmentally friendly manner (Craig & Daugulis, 2013).

特性

IUPAC Name |

3-[1-(4-bromophenyl)ethyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-11(13-5-7-15(16)8-6-13)14-4-2-3-12(9-14)10-17/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTYYTZKMNHFCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)C2=CC=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(4-Bromophenyl)ethyl)benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290471.png)

![Dodecamethylbambus[6]uril hydrate, bu[6]](/img/structure/B6290479.png)

![[S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290485.png)

![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290505.png)

![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)